Product packaging for 5H-Inden-5-one, octahydro-, trans-(Cat. No.:CAS No. 4668-81-9)

5H-Inden-5-one, octahydro-, trans-

Cat. No.: B13418031
CAS No.: 4668-81-9
M. Wt: 138.21 g/mol
InChI Key: FSUBUYXKSKDDHL-HTQZYQBOSA-N
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Description

Contextual Significance of Hydrindane Systems in Organic Chemistry

The hydrindane ring system, a bicyclo[4.3.0]nonane, is the core structure of octahydroindenones. These systems can exist as either cis- or trans-fused isomers, a stereochemical feature that profoundly influences their shape, stability, and reactivity. nih.govnih.gov The trans-fused hydrindanes are conformationally rigid, while the cis-isomers are more flexible. masterorganicchemistry.com This difference is crucial in the context of designing molecules with specific three-dimensional orientations, a key aspect of medicinal chemistry and materials science.

The relative stability of cis- and trans-hydrindanones has been a subject of considerable study. While it was once generally believed that the cis-isomers are invariably more stable, it is now understood that this is not always the case. nih.gov The stability is influenced by the substitution pattern and the presence of other functional groups. nih.gov For instance, in some substituted hydrindanones, the trans-isomer can be the thermodynamically more stable product. nih.gov This nuanced understanding of stereochemical stability is critical for planning synthetic routes and predicting the outcomes of chemical reactions. The hydrindane framework is a prevalent feature in a vast array of natural products, most notably steroids, where the C/D ring junction often comprises a trans-hydrindane (B1202327) system. chemspider.com This has historically driven the development of synthetic methods to construct this important bicyclic unit.

The Role of Indenone Derivatives in Synthetic Methodologies

Indenone derivatives, the unsaturated precursors to octahydroindenones, are versatile intermediates in organic synthesis. researchgate.net They serve as building blocks for the construction of more complex molecular architectures. A variety of synthetic methods have been developed to access indenones, including rhodium-catalyzed reactions of alkynes with arylboroxines under a carbon monoxide atmosphere. researchgate.net Other modern approaches involve palladium-catalyzed carbonylative cyclizations and gold-catalyzed cyclizations of specific acetals. youtube.comyoutube.com

These indenone structures can be subsequently transformed into a wide range of other compounds. For example, they are precursors to various heterocyclic compounds and can be used in the synthesis of natural products. chemnet.com The reactivity of the enone system within the indenone scaffold allows for a multitude of chemical transformations, including conjugate additions and cycloadditions, further expanding their synthetic utility.

Historical Development of Research on Saturated Indenone Structures

The exploration of indenone chemistry has a rich history, with the first publications detailing the preparation of 1-indanones appearing as early as the 1920s. nih.govresearchgate.net These initial studies laid the groundwork for a field that has since expanded significantly. The development of synthetic methods for bicyclic ketones, including saturated indenones, gained momentum in the mid-20th century, driven by the need to synthesize steroids and other complex natural products. acs.org

Early research focused on fundamental reactions like intramolecular cyclizations to form the bicyclic system. Over the decades, the synthetic toolbox has grown to include a wide array of sophisticated and stereoselective methods. The ongoing interest in these structures is fueled by their presence in biologically active molecules and their utility as versatile synthetic intermediates. nih.govresearchgate.net The study of their stereochemistry, particularly the control and consequences of the cis/trans ring fusion, remains an active area of research. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B13418031 5H-Inden-5-one, octahydro-, trans- CAS No. 4668-81-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4668-81-9

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(3aR,7aR)-1,2,3,3a,4,6,7,7a-octahydroinden-5-one

InChI

InChI=1S/C9H14O/c10-9-5-4-7-2-1-3-8(7)6-9/h7-8H,1-6H2/t7-,8-/m1/s1

InChI Key

FSUBUYXKSKDDHL-HTQZYQBOSA-N

Isomeric SMILES

C1C[C@@H]2CCC(=O)C[C@H]2C1

Canonical SMILES

C1CC2CCC(=O)CC2C1

Origin of Product

United States

Advanced Synthetic Methodologies for Trans 5h Inden 5 One, Octahydro

Strategies for trans-Ring Fusion Construction

The formation of the thermodynamically stable trans-fused hydrindane system is a critical aspect of the synthesis of octahydro-5H-inden-5-one. Various strategies have been devised to control the stereochemistry at the ring junction.

Diastereoselective Cyclization Reactions

Intramolecular cyclization reactions of appropriately substituted precursors are a powerful tool for constructing the bicyclic core of trans-octahydro-5H-inden-5-one. The stereochemical outcome of these reactions is often dictated by the conformational preferences of the transition state.

One common approach involves the intramolecular aldol (B89426) condensation of a 1,6-dicarbonyl compound. The formation of a six-membered ring during the cyclization generally favors a chair-like transition state, which can lead to the desired trans stereochemistry. The relative stability of the trans-fused system over the cis-fused counterpart often drives the reaction towards the desired isomer under thermodynamic control. rsc.orgrsc.orgscilit.com For instance, the base-catalyzed intramolecular aldol condensation of a diketone precursor can proceed via a reversible mechanism, allowing for equilibration to the more stable trans-fused product. rsc.orgrsc.org

Another strategy employs radical cyclization. Tin-mediated vinyl radical cyclization has been reported for the stereocontrolled synthesis of functionalized trans-fused bicyclo[4.3.0] systems. nih.gov The stereoselectivity in these reactions is influenced by the geometry of the radical precursor and the steric interactions in the transition state.

Precursor TypeReactionKey FeaturesResulting Stereochemistry
1,6-Dicarbonyl CompoundIntramolecular Aldol CondensationThermodynamic control, chair-like transition statePredominantly trans
Unsaturated PrecursorRadical CyclizationKinetic control, steric factorstrans or cis depending on substrate and conditions

Stereocontrolled Annulation Protocols

Annulation reactions, which involve the formation of a new ring onto an existing one, are widely used for the synthesis of bicyclic systems. The Robinson annulation, a tandem Michael addition and intramolecular aldol condensation, is a classic and effective method for constructing six-membered rings. nih.govacs.org

The stereochemistry of the Robinson annulation product is determined in the aldol condensation step. Under kinetically controlled conditions, the formation of the trans-fused product is often favored due to anti-periplanar effects in the chair-like transition state. nih.gov However, the reaction conditions, including the choice of solvent and base, can significantly influence the diastereoselectivity. nih.gov

Tandem Reaction Sequences for Tricyclic Precursors

A tandem Michael-aldol reaction sequence is a powerful strategy for the construction of the bicyclo[4.3.0]nonane core. nist.gov This can involve the reaction of a cyclic enone with a suitable Michael acceptor, followed by an intramolecular aldol condensation. The stereochemical outcome can often be controlled by the appropriate choice of catalysts and reaction conditions.

Another example is the tandem aza-Prins type dimerization and cyclization process, which has been used to synthesize 1,6-diazecanes stereoselectively. While not directly leading to the indenone, this highlights the power of tandem reactions in constructing complex cyclic systems. researchgate.net

Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure trans-octahydro-5H-inden-5-one is crucial for applications in medicinal chemistry and as chiral building blocks. Asymmetric synthesis strategies aim to control the absolute stereochemistry of the molecule.

Chiral Catalyst-Mediated Enantioselective Pathways

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. Chiral organocatalysts, such as proline and its derivatives, have been successfully employed in enantioselective Robinson annulations and intramolecular aldol condensations. researchgate.net These catalysts can activate the substrates and create a chiral environment that directs the formation of one enantiomer over the other. For instance, chiral phosphoric acids have been shown to be effective catalysts for the enantioselective condensation of glyoxals and ureas to form hydantoins, demonstrating their potential in controlling stereochemistry in condensation reactions. mdpi.com

Catalyst TypeReactionTypical Enantioselectivity (ee)
Chiral Proline DerivativesIntramolecular Aldol CondensationHigh
Chiral Phosphoric AcidsCondensation ReactionsUp to 98%

Biocatalytic Transformations and Kinetic Resolution for Stereocontrol

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. Enzymes, such as alcohol dehydrogenases and lipases, can be used for the kinetic resolution of racemic mixtures of bicyclo[4.3.0]nonanones or their precursors. researchgate.net

In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with the enzyme, leaving the other enantiomer in high enantiomeric excess. For example, horse liver alcohol dehydrogenase (HLADH) has been used for the regiospecific and stereoselective reduction of cis- and trans-bicyclo[4.3.0]nonanones. researchgate.net Similarly, microbial whole cells have been employed for the synthesis of optically active lactones with a bicyclo[4.3.0]nonane structure.

Dynamic kinetic resolution (DKR) is an even more powerful technique where the slower-reacting enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. This has been applied to the synthesis of complex molecules containing the hydrindane core.

BiocatalystTransformationKey Feature
Horse Liver Alcohol Dehydrogenase (HLADH)Reduction of ketonesHigh stereoselectivity
LipasesKinetic resolution of alcohols/estersHigh enantioselectivity
Microbial Whole CellsOxidation/ReductionCan perform multi-step transformations

Chiral Auxiliary-Based Synthetic Routes

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Prominent examples of chiral auxiliaries used in asymmetric synthesis include Evans' oxazolidinones and Oppolzer's camphorsultam. colab.wsresearchgate.netresearchgate.net

While specific, detailed protocols for the synthesis of trans-5H-Inden-5-one, octahydro- using these auxiliaries are not extensively documented in dedicated publications, the principles of their application in related transformations provide a clear blueprint. For instance, the asymmetric alkylation of a chiral enolate is a powerful strategy. researchgate.net An N-acyl oxazolidinone, such as one derived from an Evans auxiliary, can be deprotonated to form a rigid, chelated Z-enolate. colab.ws The chiral auxiliary then effectively shields one face of the enolate, directing an incoming electrophile to the opposite face with high diastereoselectivity. colab.ws This approach could be envisioned in a sequence where a chiral auxiliary-bearing acyclic precursor undergoes an intramolecular cyclization to form the indenone ring system with the desired trans stereochemistry.

Similarly, Oppolzer's camphorsultam, a crystalline and rigid chiral auxiliary, has proven effective in a wide range of asymmetric transformations, including Michael additions and cycloadditions. researchgate.net A diastereoselective intramolecular Michael addition of a substrate bearing a camphorsultam auxiliary could be a viable route to construct the trans-fused octahydroindenone skeleton. The inherent rigidity of the camphorsultam would enforce a specific conformation in the transition state, leading to the preferential formation of one diastereomer.

The Robinson annulation, a classic method for forming six-membered rings, can also be rendered asymmetric through the use of chiral auxiliaries. A chiral auxiliary attached to the Michael acceptor or the enolate component can effectively control the stereochemistry of the initial Michael addition and the subsequent aldol condensation, ultimately leading to an enantiomerically enriched octahydroindenone.

Total Synthesis Contexts Involving the trans-Octahydroindenone Core

The significance of the trans-octahydroindenone framework lies in its prevalence as a core structural motif in a vast array of biologically active natural products. Its rigid, well-defined three-dimensional structure provides a scaffold upon which further chemical complexity can be built.

Integration into Complex Natural Product Synthesis Frameworks

The trans-fused hydrindane system, of which trans-5H-Inden-5-one, octahydro- is a parent ketone, is a cornerstone in the synthesis of steroids. researchgate.netnih.gov The total synthesis of many steroids relies on the early and efficient construction of this C/D ring system with the correct trans-fusion. The stereochemistry established in this core fragment is then carried through subsequent transformations to build the remaining A and B rings. For example, in the synthesis of complex steroids, a functionalized trans-octahydroindenone derivative can serve as a key intermediate, allowing for the stereocontrolled introduction of various substituents and the elaboration of the characteristic steroid side chain.

The synthesis of vitamin D and its analogs also frequently involves a trans-hydrindane (B1202327) building block. The C/D ring portion of these seco-steroids is often prepared as an enantiomerically pure fragment, which is then coupled with the A-ring portion in a convergent synthesis. The stereochemical integrity of the trans-octahydroindenone precursor is crucial for the final biological activity of the vitamin D analog.

Strategic Approaches to Analogous Carbocyclic Systems

The synthetic strategies developed for trans-5H-Inden-5-one, octahydro- have been extended to the synthesis of other analogous carbocyclic systems. The principles of asymmetric induction using chiral auxiliaries are broadly applicable to the construction of other fused ring systems, such as perhydroazulenes and other bicyclic frameworks found in natural products. chemrxiv.org

For instance, the diastereoselective intramolecular reactions, like the Michael addition or Diels-Alder reaction, controlled by a chiral auxiliary can be adapted to different ring sizes and substitution patterns. This allows for the synthesis of a diverse library of carbocyclic structures with high stereochemical purity. The knowledge gained from the synthesis of the relatively simple trans-octahydroindenone system provides a solid foundation for tackling more complex and challenging carbocyclic targets. The development of stereoselective routes to trans-fused tetrahydrooxepins, for example, has benefited from the screening of allylation reactions on related cyclic systems. nih.gov

Furthermore, the reductive removal of functional groups from derivatives of trans-octahydroindenone can provide access to carbocycles with different stereochemistry at the ring junction, such as cis-fused systems, further expanding the diversity of accessible molecular architectures. nih.gov

Stereochemical Investigations and Conformational Dynamics of Trans 5h Inden 5 One, Octahydro

Elucidation of trans-Ring Junction Stereochemistry

The defining structural feature of trans-5H-Inden-5-one, octahydro- is the trans fusion of the six-membered and five-membered rings. This arrangement imparts a rigid and relatively planar conformation to the molecule, in contrast to its more flexible cis-isomer. The elucidation of this stereochemistry is paramount and is typically achieved through a combination of spectroscopic and crystallographic techniques.

Spectroscopic Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for determining the relative stereochemistry of the ring junction. In ¹H NMR, the coupling constants (J-values) between the bridgehead protons and adjacent protons provide crucial information. For a trans-fused system, the dihedral angles between these protons are fixed, leading to predictable coupling patterns.

Infrared (IR) spectroscopy, while less definitive for stereochemistry on its own, can provide supporting evidence. The C=O stretching frequency in the IR spectrum can be influenced by ring strain and conformation, which differ between cis and trans isomers.

X-ray Crystallography for Absolute and Relative Configuration Determination

Single-crystal X-ray diffraction is the most unambiguous method for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and torsional angles. researchgate.netcdnsciencepub.commdpi.com For trans-5H-Inden-5-one, octahydro-, an X-ray crystal structure would definitively confirm the trans fusion of the rings and provide detailed information about the conformation of both the cyclopentanone (B42830) and cyclohexane (B81311) rings in the solid state.

Should the molecule be chiral and resolved into its enantiomers, X-ray crystallography of a single enantiomer or a derivative containing a heavy atom of known configuration can be used to determine the absolute configuration. Although a specific crystal structure for trans-5H-Inden-5-one, octahydro- is not publicly documented, analysis of related hydrindanone structures has been crucial in confirming their stereochemical assignments. mdpi.com

Conformational Analysis of the Bicyclic System

The conformational properties of the hydrindane system have been a subject of extensive study, with the trans-fused isomer being conformationally locked. mdpi.com

Theoretical Treatment of Preferred Conformations

Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), are invaluable for predicting the preferred conformations and relative stabilities of cyclic and bicyclic molecules. nih.govnih.gov For trans-5H-Inden-5-one, octahydro-, the cyclohexane ring is expected to adopt a stable chair conformation. The five-membered ring, the cyclopentanone, will likely adopt an envelope or half-chair conformation to minimize steric strain.

Theoretical calculations for the broader class of hydrindanones have shown that the relative stability of cis and trans isomers can be influenced by the position of the carbonyl group and the presence of other substituents. thieme-connect.de While it is often a general rule that cis-hydrindanones are more stable, this is not universally true, and the trans isomer can be favored under certain substitution patterns. nih.govnih.gov In the case of the unsubstituted 5-one, the trans isomer is a rigid structure, whereas the cis isomer can exist in two principal conformations, often referred to as "steroid" and "non-steroid" forms. nih.gov

Experimental Probes of Conformational Equilibria

For the conformationally rigid trans-5H-Inden-5-one, octahydro-, experimental studies would focus on confirming the predicted low-energy conformation rather than probing equilibria. Variable-temperature NMR studies are a key experimental technique for studying conformational dynamics. However, for a locked system like the trans-isomer, significant changes in the NMR spectrum with temperature are not expected, in contrast to the dynamic behavior of the cis-isomer. biomedres.us

Isomerization experiments, typically base-catalyzed, can be used to determine the thermodynamic stability of the cis and trans isomers. mdpi.comnih.gov By allowing an isomer to equilibrate, the ratio of the two isomers at equilibrium provides the difference in Gibbs free energy. Such studies on various hydrindanone systems have provided a rich dataset on their relative stabilities. nih.gov

Stereochemical Influence on Reaction Outcomes

The fixed stereochemistry of the trans-fused ring system has a profound influence on the stereochemical outcome of reactions at the carbonyl group and adjacent positions. The rigid framework dictates the trajectory of incoming reagents, leading to high levels of stereoselectivity.

For instance, the reduction of the ketone at C5 would be expected to proceed via nucleophilic attack from the less sterically hindered face of the molecule. The two faces of the cyclopentanone ring are diastereotopic, and the accessibility will be determined by the rigid conformation of the fused cyclohexane ring. This principle is a cornerstone of stereocontrolled synthesis in natural product chemistry, where the hydrindane skeleton is often assembled early, and its inherent stereochemistry is used to direct subsequent transformations. mdpi.com The construction of the bicyclo[4.3.0]nonane core itself is a significant synthetic challenge where controlling the ring junction stereochemistry is critical. mdpi.comresearchgate.net

Diastereoselectivity in Subsequent Functionalization Reactions

The stereochemical outcome of reactions involving the functionalization of trans-5H-Inden-5-one, octahydro-, is largely governed by the rigid and predictable conformation of its trans-fused ring system. This conformational rigidity, analogous to that of trans-decalin, significantly influences the facial selectivity of approaching reagents. masterorganicchemistry.comwillingdoncollege.ac.in The fused ring system creates two distinct faces, the convex (exo) and the concave (endo), leading to preferential attack from the less sterically hindered convex face.

While specific studies on the diastereoselective functionalization of trans-5H-Inden-5-one, octahydro- are not extensively documented in publicly available literature, the principles can be inferred from reactions on analogous systems. For instance, in the reduction of related fused ketones, hydride reagents will preferentially approach from the less hindered face, leading to the formation of a specific diastereomer of the corresponding alcohol. Similarly, alkylation reactions involving the enolate of trans-5H-Inden-5-one, octahydro- are expected to exhibit high diastereoselectivity. The enolate formation would likely occur on the less hindered side, and subsequent electrophilic attack would also be directed by steric factors, leading to a predominant diastereomer.

The diastereoselectivity in these reactions is a direct consequence of the steric environment created by the rigid trans-fused bicyclic core. The predictable nature of this selectivity makes trans-5H-Inden-5-one, octahydro- and its derivatives valuable intermediates in the synthesis of complex target molecules where precise control of stereochemistry is paramount.

Table 1: Predicted Diastereoselectivity in Functionalization Reactions of trans-5H-Inden-5-one, octahydro- (Based on Analogous Systems)

Reaction TypeReagentPredicted Major DiastereomerRationale
Hydride ReductionNaBH₄, LiAlH₄exo-alcoholAttack from the less sterically hindered convex face.
Grignard ReactionRMgXexo-alcoholApproach of the bulky Grignard reagent is favored from the less encumbered face.
Enolate Alkylation1. LDA; 2. RXexo-alkylated productFormation of the kinetic enolate and subsequent alkylation are directed to the less hindered face.

Enantioselectivity in Chiral Derivatization Processes

The synthesis of enantiomerically pure derivatives of trans-5H-Inden-5-one, octahydro- is a key challenge and a significant area of research, driven by the demand for chiral building blocks in asymmetric synthesis. Several strategies can be employed to achieve enantioselectivity, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions.

A notable example in a closely related system is the enantioselective synthesis of trans-octahydro-1,6-dioxoinden-4-ylpropionic acid. rsc.org This synthesis commenced from a chiral starting material, (R)-2,3-O-isopropylideneglyceraldehyde, thereby establishing the absolute stereochemistry early in the synthetic sequence. Subsequent steps, including regio- and stereoselective alkylation, proceeded under the influence of this initial chiral center to afford the final product with high enantiopurity. rsc.org This approach highlights the power of using a chiral pool starting material to control the stereochemical outcome in the synthesis of complex fused-ring systems.

Another powerful technique for achieving enantioselectivity is enzymatic kinetic resolution. rsc.orgmdpi.comjocpr.com This method utilizes the ability of enzymes, such as lipases, to selectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. mdpi.comjocpr.com For instance, a racemic mixture of an alcohol derived from trans-5H-Inden-5-one, octahydro- could be subjected to acylation catalyzed by a lipase. The enzyme would selectively acylate one enantiomer at a much faster rate, allowing for the separation of the acylated product from the unreacted alcohol, both in high enantiomeric excess. The efficiency and selectivity of such resolutions are often very high. mdpi.com

Table 2: Strategies for Enantioselective Derivatization

MethodDescriptionExample Application (Analogous)Expected Outcome
Chiral Pool SynthesisUtilization of a readily available enantiopure starting material.Synthesis of trans-octahydro-1,6-dioxoinden-4-ylpropionic acid from (R)-2,3-O-isopropylideneglyceraldehyde. rsc.orgFormation of a single enantiomer of the target derivative.
Enzymatic Kinetic ResolutionSelective enzymatic reaction of one enantiomer in a racemic mixture.Lipase-catalyzed acylation of a racemic alcohol. rsc.orgmdpi.comSeparation of enantiomers, providing access to both (R) and (S) configurations.
Asymmetric CatalysisUse of a chiral catalyst to favor the formation of one enantiomer.Rhodium-catalyzed asymmetric hydrogenation of an unsaturated precursor.Direct formation of an enantiomerically enriched product.

Reactivity and Mechanistic Studies of Trans 5h Inden 5 One, Octahydro

Chemoselective Transformations of the Carbonyl Moiety

A critical area of investigation for trans-5H-Inden-5-one, octahydro- would be the selective reactions of its carbonyl group.

Regioselective Reduction Pathways

Understanding the reduction of the ketone is fundamental. Research in this area would typically explore the use of various reducing agents to yield the corresponding alcohol, trans-octahydro-5H-inden-5-ol . Key research questions would include the stereoselectivity of the reduction, investigating whether hydride attack occurs preferentially from the exo or endo face of the bicyclic system, leading to different diastereomers of the product. The choice of reducing agent, from simple borohydrides to bulkier reagents, would be expected to influence this stereochemical outcome.

Hypothetical Reduction Pathways

Reducing Agent Expected Major Product Expected Minor Product
Sodium Borohydride cis-octahydro-5H-inden-5-ol trans-octahydro-5H-inden-5-ol
Lithium Aluminum Hydride cis-octahydro-5H-inden-5-ol trans-octahydro-5H-inden-5-ol

Oxidation Reactions and Their Mechanistic Intermediates

While the carbonyl group is already in a relatively high oxidation state, oxidation reactions of adjacent positions, such as α-hydroxylation or dehydrogenation to form an enone, would be of interest. Mechanistic studies would focus on the intermediates formed during these processes, potentially involving enolates or other reactive species.

Ring System Reactivity and Functionalization

The reactivity of the carbocyclic framework of trans-5H-Inden-5-one, octahydro- is another key area for exploration.

Electrophilic and Nucleophilic Additions to the Indenone Core

The formation of an enolate from trans-5H-Inden-5-one, octahydro- would allow for a variety of electrophilic additions at the α-carbons. The regioselectivity of such reactions would be a significant point of investigation. Conversely, nucleophilic additions to the carbonyl carbon are a cornerstone of ketone chemistry. Detailed studies would compare the reactivity of this strained bicyclic ketone to simpler systems.

Rearrangement Reactions and Associated Mechanisms

Under acidic or thermal conditions, bicyclic systems like this can undergo rearrangement reactions, such as Wagner-Meerwein shifts. Investigating the potential for ring expansion, contraction, or other skeletal rearrangements would provide fundamental insights into the stability and reactivity of the indenone core.

Substitution Reactions at Various Positions

Functionalization of the carbocyclic skeleton through substitution reactions would be crucial for the synthesis of derivatives. This could involve radical-based substitutions or the introduction of functional groups through multi-step sequences.

Lack of Specific Data on Reaction Kinetics and Thermodynamics of trans-5H-Inden-5-one, octahydro-

Despite a comprehensive search for scientific literature, detailed research findings, including specific data on the reaction kinetics and thermodynamic investigations for the chemical compound trans-5H-Inden-5-one, octahydro-, are not available. Searches for this specific isomer, including those using its CAS number (4668-81-9), did not yield any published studies containing the requisite data for a thorough analysis of its reactivity.

The information available is limited to basic compound identification and physical properties, which does not extend to the mechanistic and quantitative aspects of its chemical reactions as requested in the outline for "". Consequently, the subsection "4.3. Reaction Kinetic and Thermodynamic Investigations," which requires detailed research findings and data tables, cannot be constructed at this time due to the absence of relevant scientific research in the public domain.

Further research or de novo experimental investigation would be required to generate the kinetic and thermodynamic data necessary to fulfill the detailed requirements of the requested article.

Computational and Theoretical Chemistry of Trans 5h Inden 5 One, Octahydro

Quantum Chemical Calculations of Molecular Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of trans-5H-Inden-5-one, octahydro-. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.

Energy Minimization and Conformational Landscape Mapping

The trans fusion of the five- and six-membered rings in trans-5H-Inden-5-one, octahydro- imparts significant conformational rigidity to the molecule. Unlike its cis counterpart, which can undergo ring flipping, the trans isomer is conformationally locked. inflibnet.ac.inmasterorganicchemistry.comlibretexts.org However, subtle conformational variations still exist, primarily related to the puckering of the five-membered ring and the chair conformation of the six-membered ring.

Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to explore the potential energy surface of the molecule. thieme-connect.comresearchgate.net By systematically altering the geometry and calculating the corresponding energy, a conformational landscape can be mapped. This process identifies the global minimum energy structure, which represents the most stable conformation of the molecule, as well as any other local minima corresponding to less stable conformers. For hydrindanones, which are structurally analogous to octahydroindenones, the relative stability of isomers is a subject of considerable interest, with the trans isomers not always being the less stable form, contrary to general belief. nih.gov Calculations for simple 1-hydrindanones have indicated that the trans isomer can be more stable than the cis isomer. nih.gov

The energy difference between various conformers is a critical piece of information, as it determines their relative populations at a given temperature according to the Boltzmann distribution. These calculations often involve geometry optimization, where the molecule's structure is adjusted until a stationary point on the potential energy surface is found. The level of theory and the basis set used for these calculations are crucial for obtaining accurate results. For instance, calculations for bicyclic ketones have been performed at the HF/6-31G* and MP2/6-31G* levels of theory to determine the energy differences between isomers. thieme-connect.comresearchgate.net

Transition State Analysis for Reaction Pathways

Quantum chemical calculations are also invaluable for studying the mechanisms of chemical reactions involving trans-5H-Inden-5-one, octahydro-. By modeling the reaction pathway, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction and, consequently, the reaction rate.

For a ketone like trans-5H-Inden-5-one, octahydro-, several reactions could be of interest for transition state analysis. These include, but are not limited to:

Enolate formation: The deprotonation at the α-carbon to form an enolate is a fundamental reaction of ketones. Transition state calculations can elucidate the stereoelectronics of this process.

Nucleophilic addition to the carbonyl group: The reaction with various nucleophiles is a cornerstone of ketone chemistry. Modeling the transition state can help predict the stereochemical outcome of such additions.

Reduction of the carbonyl group: The reduction to the corresponding alcohol can be studied to understand the facial selectivity of hydride attack.

Methods like synchronous transit-guided quasi-Newton (STQN) or the nudged elastic band (NEB) method are used to locate transition states. Once a transition state is found, its structure provides a snapshot of the molecule as it transforms from reactant to product, offering deep mechanistic insights. rsc.org These computational approaches have become increasingly vital in the development of new synthetic methodologies. rsc.org

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is essential for their characterization.

Theoretical Vibrational Spectroscopy Simulations

The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Each peak in an IR spectrum corresponds to a specific vibration of the molecule's atoms. Quantum chemical calculations, particularly at the DFT level, can accurately predict the vibrational frequencies and their corresponding intensities. researchgate.netdtic.milmdpi.com

For trans-5H-Inden-5-one, octahydro-, a theoretical IR spectrum can be simulated. This simulation involves first optimizing the molecule's geometry and then calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies.

A key feature in the IR spectrum of this molecule would be the carbonyl (C=O) stretching frequency, which is typically found in the range of 1700-1750 cm⁻¹. The exact position of this peak is sensitive to the local environment of the carbonyl group, including ring strain and electronic effects. Computational simulations can capture these subtleties and provide a predicted value for the C=O stretch, as well as for the various C-H and C-C stretching and bending vibrations throughout the molecule. researchgate.net These theoretical spectra are often scaled by an empirical factor to better match experimental data, accounting for systematic errors in the calculations and the effects of the experimental medium. mdpi.com

Computational NMR and Mass Spectrometry Fragmentations

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structure elucidation of organic molecules. Computational methods can predict the ¹H and ¹³C NMR chemical shifts and coupling constants. bohrium.com The prediction of NMR parameters typically involves a GIAO (Gauge-Including Atomic Orbital) method with DFT. nih.govacs.org The accuracy of these predictions has become increasingly reliable, aiding in the assignment of complex spectra and even in the determination of relative stereochemistry. nih.govacs.org For a molecule like trans-5H-Inden-5-one, octahydro-, a calculated NMR spectrum would provide predicted chemical shifts for each unique proton and carbon atom, which can then be compared to experimental data.

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. While predicting a full mass spectrum from first principles is a formidable challenge, computational chemistry can help rationalize observed fragmentation patterns. chemguide.co.ukwikipedia.org Upon ionization in the mass spectrometer, the molecular ion of trans-5H-Inden-5-one, octahydro- can undergo various fragmentation reactions. Common pathways for cyclic ketones include α-cleavage, where the bond adjacent to the carbonyl group breaks, and McLafferty-type rearrangements if a suitable γ-hydrogen is present. youtube.comlibretexts.orglibretexts.org Quantum chemical calculations can be used to determine the relative energies of the potential fragment ions and the transition states leading to them, thereby identifying the most likely fragmentation pathways.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Applications (excluding biological/toxicological endpoints)

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physicochemical properties. researchgate.netnih.gov These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a mathematical relationship between these descriptors and an experimentally measured property.

For trans-5H-Inden-5-one, octahydro-, QSPR models could be developed to predict a range of physical properties without the need for experimental measurement. Such properties could include:

Boiling point

Vapor pressure

Solubility in various solvents

Refractive index

Density

The first step in building a QSPR model is the calculation of molecular descriptors. These can be derived from the 2D structure (topological descriptors) or the 3D structure (geometrical and quantum-chemical descriptors). Examples of descriptors include molecular weight, number of specific functional groups, molecular surface area, and dipole moment. For instance, QSPR models have been successfully developed to predict the acidities of ketones using descriptors calculated from their molecular structures. researchgate.netscirp.org Similarly, thermodynamic properties of cycloalkanes have been predicted using QSPR models based on molecular descriptors. nih.govresearchgate.net

Once a set of descriptors is generated for a training set of molecules with known properties, a statistical method, such as multiple linear regression (MLR) or machine learning algorithms, is used to build the model. nih.gov The resulting equation can then be used to predict the property for new molecules like trans-5H-Inden-5-one, octahydro-, provided it falls within the applicability domain of the model. mdpi.com These predictive models are increasingly important in chemical engineering and materials science for the design and screening of compounds with desired physical properties. mdpi.com

Derivatization and Analog Development Based on Trans 5h Inden 5 One, Octahydro

Synthesis of Substituted Octahydroindenones

The functionalization of the trans-octahydroindenone scaffold is a key step in the generation of new analogues. This typically involves reactions at the alpha-position to the carbonyl group or direct modification of the carbocyclic framework.

Introduction of Alkyl and Aryl Moieties

The introduction of alkyl and aryl groups onto the octahydroindenone core is a fundamental strategy for creating structural diversity. These modifications can significantly influence the lipophilicity, steric profile, and biological activity of the resulting compounds.

One of the most common methods for introducing alkyl groups is through the formation of an enolate at the alpha-position of the ketone, followed by reaction with an alkyl halide. The choice of base and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of the alkylation. For instance, the use of a bulky base such as lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate, leading to alkylation at the less hindered carbon.

Aryl groups can be introduced through various cross-coupling reactions. For example, the alpha-arylation of the indenone can be achieved by first converting the ketone to an enol ether or an enamine, which can then participate in palladium-catalyzed cross-coupling reactions with aryl halides or triflates.

Recent advancements in photoredox catalysis have opened up new avenues for C-C bond formation. Giese-type reactions, for instance, allow for the addition of alkyl radicals, generated from alkyl halides, to the enone system of a partially unsaturated indenone precursor. This method offers a mild and efficient way to install a variety of alkyl substituents.

Functionalization with Heteroatom-Containing Groups

The incorporation of heteroatoms such as oxygen, nitrogen, and sulfur into the octahydroindenone scaffold can dramatically alter its physicochemical properties, including polarity, hydrogen bonding capacity, and metabolic stability.

Hydroxylation at the alpha-position can be achieved using various oxidizing agents, such as molybdenum peroxide or by the oxidation of an enolate with reagents like molecular oxygen followed by reduction. The resulting alpha-hydroxyketones are valuable intermediates for further transformations.

Amination of the indenone core can be accomplished through several methods. Reductive amination of the ketone provides access to amino-substituted octahydroindene derivatives. Alternatively, the formation of an enamine followed by reaction with an electrophilic nitrogen source can introduce an amino group at the alpha-position.

Sulfenylation, the introduction of a sulfur-containing group, can be performed by reacting the enolate of the indenone with an electrophilic sulfur reagent, such as a disulfide or a sulfenyl chloride. These sulfur-containing derivatives can serve as precursors for a range of other functionalities. The synthesis of octa-substituted lead(II) phthalocyanines, for example, has utilized the introduction of alkylthio groups via nucleophilic substitution.

Scaffold Modification and Ring Expansion/Contraction Strategies

Altering the size of the carbocyclic rings or incorporating heterocyclic motifs into the indenone framework represents a more profound modification of the core scaffold, leading to novel classes of compounds with potentially unique biological profiles.

Carbocyclic Ring Alterations

Ring expansion and contraction reactions are powerful tools for transforming the [4.3.0] bicyclic system of the octahydroindenone into other ring systems.

Ring Expansion: A common strategy for expanding the six-membered ring of the indenone to a seven-membered ring involves a Tiffeneau-Demjanov-type rearrangement. This can be initiated by converting the ketone to a cyanohydrin, followed by reduction of the nitrile to a primary amine and subsequent diazotization. The resulting unstable diazonium salt can then undergo a ring-expanding rearrangement. Carbocation rearrangements, often initiated by the departure of a leaving group, can also drive ring expansion, transforming a five-membered ring into a more stable six-membered ring. masterorganicchemistry.comyoutube.com

Ring Contraction: Ring contraction of the six-membered ring to a five-membered ring can be achieved through reactions like the Favorskii rearrangement. Treatment of an alpha-halo-octahydroindenone with a base can lead to the formation of a cyclopropanone (B1606653) intermediate, which then undergoes nucleophilic ring-opening to yield a cyclopentanecarboxylic acid derivative. researchgate.net Photochemical methods have also been developed for the ring contraction of saturated heterocycles, which could potentially be adapted for carbocyclic systems. nih.gov

These transformations provide access to a variety of bicyclic and spirocyclic frameworks, significantly expanding the structural diversity of the analogue library.

Table 1: Examples of Carbocyclic Ring Alteration Reactions

Reaction Type Starting Material Moiety Key Reagents Product Moiety

Heterocyclic Ring Incorporations

One approach involves the Beckmann rearrangement of the oxime derived from the octahydroindenone. Treatment of the oxime with an acid catalyst can induce a rearrangement to form a lactam, thereby incorporating a nitrogen atom into the ring and expanding it.

Another strategy is to use the indenone as a building block for the synthesis of fused heterocyclic systems. For example, condensation of the ketone with hydrazines can yield pyrazole-fused derivatives. Similarly, reaction with hydroxylamine (B1172632) can lead to the formation of isoxazole-fused analogues. The synthesis of S,N-heterotetracenes has been achieved through multistep routes involving the construction of pyrrole (B145914) rings onto a thiophene-containing scaffold.

Advanced Chemical Transformations for Diverse Analogue Libraries

To rapidly generate a large number of diverse analogues for screening purposes, advanced chemical transformations and combinatorial chemistry approaches are often employed. These strategies leverage the reactivity of the octahydroindenone core to build libraries of related compounds.

Late-stage functionalization has emerged as a powerful tool for derivatizing complex molecules at a late step in the synthetic sequence. This approach allows for the introduction of a wide range of functional groups onto the core scaffold without the need for de novo synthesis for each analogue. For example, C-H activation/functionalization methods can be used to selectively introduce new substituents at positions that are otherwise difficult to access.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are also highly valuable for library synthesis. An MCR involving the octahydroindenone, an amine, and an isocyanide (the Ugi reaction), for instance, could generate a library of complex, peptide-like structures.

By combining these various synthetic strategies, chemists can systematically explore the chemical space around the trans-5H-Inden-5-one, octahydro- scaffold, leading to the discovery of new compounds with tailored properties.

Analytical Methodologies for Research Pertaining to Trans 5h Inden 5 One, Octahydro

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of trans-5H-Inden-5-one, octahydro-, enabling the separation of the trans isomer from other stereoisomers and impurities. Both gas and liquid chromatography play pivotal roles in its characterization.

Gas Chromatography (GC) Method Development

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile compounds like trans-5H-Inden-5-one, octahydro-. The development of a robust GC method is critical for assessing the purity of synthetic batches and for identifying byproducts.

Method development typically involves the optimization of several key parameters to achieve baseline separation of the target analyte from closely related isomers and impurities. A critical aspect of this is the selection of the stationary phase of the GC column. Non-polar or medium-polarity columns are often employed for the analysis of ketones. The temperature program, including the initial temperature, ramp rate, and final temperature, is carefully controlled to ensure efficient separation. The general principle in gas chromatography is that trans isomers tend to elute earlier than their corresponding cis isomers due to differences in their boiling points and interactions with the stationary phase.

Table 1: Illustrative GC Method Parameters for Isomer Separation

ParameterExample ConditionPurpose
Column 5% Phenyl PolysiloxaneProvides selectivity for non-polar to semi-polar compounds.
Injector Temp. 250 °CEnsures rapid volatilization of the sample.
Oven Program 60 °C (1 min), ramp to 280 °C at 10 °C/minSeparates compounds based on boiling point and polarity.
Carrier Gas HeliumInert gas to carry the sample through the column.
Detector Mass Spectrometer (MS)Provides mass information for peak identification.

Note: This table represents typical starting conditions for method development and would require optimization for this specific compound.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) is indispensable for the separation of stereoisomers of trans-5H-Inden-5-one, octahydro-, which is crucial as different stereoisomers can exhibit distinct biological activities. Due to the structural similarities and identical physical properties of enantiomers, their separation requires a chiral environment.

This is typically achieved through the use of a chiral stationary phase (CSP). CSPs are designed with a single enantiomer of a chiral selector immobilized on the solid support, which allows for differential interaction with the enantiomers of the analyte, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds. The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol, is optimized to achieve the best resolution between the enantiomeric peaks.

Alternatively, diastereomeric derivatization can be employed. In this indirect approach, the enantiomers of the analyte are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.

Table 2: HPLC Approaches for Stereoisomer Separation

TechniquePrincipleTypical Stationary PhaseTypical Mobile Phase
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Polysaccharide-based (e.g., Chiralcel OD)Hexane/Isopropanol
Diastereomeric Derivatization Conversion of enantiomers into diastereomers, followed by separation on an achiral column.C18 (Reversed-Phase)Acetonitrile/Water

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in trans-5H-Inden-5-one, octahydro-.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, multi-dimensional (2D) NMR experiments are essential for confirming the complex bicyclic structure and relative stereochemistry of trans-5H-Inden-5-one, octahydro-.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, revealing which protons are adjacent to each other. This is critical for tracing the connectivity of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. This allows for the definitive assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the complete molecular structure, especially around quaternary carbons.

Table 3: Hypothetical NMR Data for trans-5H-Inden-5-one, octahydro-

Atom¹H Chemical Shift (ppm) (Multiplicity, J in Hz)¹³C Chemical Shift (ppm)Key HMBC Correlations
C=O-~210-
CH(example) 2.5 (m)~50To C=O, other CH and CH₂
CH₂(example) 1.8-2.2 (m)~30-40To adjacent C atoms

Note: This table is illustrative. Actual chemical shifts and coupling constants would need to be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion and its fragments. This high precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₉H₁₄O.

In mechanistic studies, HRMS is used to analyze the fragmentation patterns of the molecule under ionization. By identifying the exact masses of the fragment ions, researchers can deduce the pathways by which the molecule breaks apart. This information can be used to distinguish between isomers, as different stereoisomers can sometimes exhibit subtle differences in their fragmentation patterns.

Table 4: Expected HRMS Data for trans-5H-Inden-5-one, octahydro-

IonMolecular FormulaCalculated Exact MassObserved Exact Mass
[M]+C₉H₁₄O138.1045(To be determined)
Fragment 1(e.g., C₈H₁₁O)(To be calculated)(To be determined)
Fragment 2(e.g., C₇H₉)(To be calculated)(To be determined)

Infrared (IR) and Raman Spectroscopy for Functional Group Probing and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. They are particularly useful for identifying the functional groups present.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of trans-5H-Inden-5-one, octahydro- would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1700-1725 cm⁻¹. The spectrum would also show characteristic C-H stretching and bending vibrations for the saturated ring system.

By comparing the experimental spectra with those predicted from theoretical (ab initio) calculations, a detailed assignment of the vibrational modes can be made, providing further confidence in the structural assignment and offering insights into the conformational preferences of the molecule.

Table 5: Key Vibrational Frequencies for trans-5H-Inden-5-one, octahydro-

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
C=O Stretch1700 - 1725 (Strong)1700 - 1725 (Variable)
C-H Stretch (sp³)2850 - 3000 (Medium-Strong)2850 - 3000 (Strong)
C-H Bend1350 - 1470 (Variable)1350 - 1470 (Variable)

Chiroptical Spectroscopy for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) of chiral molecules is a critical aspect of asymmetric synthesis and the characterization of optically active compounds. Chiroptical spectroscopy, which encompasses techniques sensitive to the differential interaction of chiral molecules with left and right circularly polarized light, provides powerful, non-destructive methods for this purpose. For a chiral ketone such as trans-5H-Inden-5-one, octahydro-, the primary chiroptical techniques employed are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

Circular Dichroism spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = A_L - A_R) by a chiral molecule as a function of wavelength. This differential absorption is non-zero only for chiral compounds within their absorption bands. The resulting CD spectrum is a plot of this difference, typically expressed as molar circular dichroism (Δε) or ellipticity (θ), against wavelength. Enantiomers produce mirror-image CD spectra, a principle that is fundamental to the determination of enantiomeric excess. A racemic mixture, having equal amounts of both enantiomers, will have a CD signal of zero.

The enantiomeric excess of a sample of trans-5H-Inden-5-one, octahydro- can be determined by comparing the intensity of its CD signal at a specific wavelength (usually at the maximum of a Cotton effect) to that of an enantiomerically pure standard. The relationship is linear, as described by the equation:

ee (%) = ([θ]_sample / [θ]_pure) x 100

Where [θ]_sample is the observed ellipticity of the sample and [θ]_pure is the ellipticity of the pure enantiomer under identical conditions.

In practice, obtaining an enantiomerically pure standard can be challenging. An alternative and common approach involves the use of a calibration curve. metu.edu.tr This is constructed by plotting the CD signal intensity at a specific wavelength for a series of samples with known enantiomeric excess. The enantiomeric excess of an unknown sample can then be determined by measuring its CD signal and interpolating from the calibration curve.

For ketones like trans-5H-Inden-5-one, octahydro-, the relevant electronic transition for CD spectroscopy is the n → π* transition of the carbonyl chromophore, which typically occurs in the 280-320 nm region. While this transition is weak in UV-Vis absorption, it often gives rise to a distinct Cotton effect in the CD spectrum, making it suitable for analysis.

To enhance the sensitivity and accuracy of CD measurements, especially for compounds with weak CD signals or for high-throughput screening purposes, chiral auxiliary reagents can be employed. These reagents are themselves chiral and react with the analyte to form a new complex or derivative with a strong CD signal. For instance, a chiral metal complex can be used to coordinate with the ketone, inducing a strong CD signal in the metal-to-ligand charge transfer (MLCT) bands. nih.gov This approach allows for the rapid determination of enantiomeric excess with high sensitivity. acs.org

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. A plot of specific rotation versus wavelength is known as an ORD curve. Chiral molecules exhibit anomalous ORD curves, known as Cotton effect curves, in the region of their absorption bands. Similar to CD, enantiomers produce mirror-image ORD curves. The amplitude of the Cotton effect in an ORD spectrum is directly proportional to the enantiomeric excess of the sample.

While both CD and ORD can provide information about the enantiomeric composition, CD spectroscopy is often preferred due to its greater resolution of individual electronic transitions and the simpler, single-peaked nature of the signals corresponding to each transition, which can be less prone to overlap in complex molecules.

The following table illustrates hypothetical CD spectral data for the enantiomers of trans-5H-Inden-5-one, octahydro-, based on typical values for bicyclic ketones. This data can be used to construct a calibration curve for enantiomeric excess determination.

Enantiomeric Excess (%) of (+)-enantiomerMolar Ellipticity [θ] at λ_max (deg·cm²·dmol⁻¹) (Hypothetical)
100+5000
75+3750
50+2500
25+1250
00
-25-1250
-50-2500
-75-3750
-100-5000

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Catalytic Systems

The development of novel stereoselective catalytic systems for the synthesis of 5H-Inden-5-one, octahydro-, trans- represents a significant and open area of research. While general methods for the synthesis of hydrindane skeletons exist, including those that can yield trans-fused systems, catalytic and highly stereoselective approaches directly targeting this specific ketone are not well-documented. rsc.org Future research could focus on adapting existing enantioselective methods for the synthesis of related cyclic ketones. For instance, asymmetric intramolecular 1,4-addition reactions, which have been successful for producing chiral 3-aryl-1-indanones, could potentially be explored. organic-chemistry.org The challenge will lie in designing catalyst systems that can effectively control the stereochemistry at the multiple chiral centers of the saturated octahydroindenone core.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of 5H-Inden-5-one, octahydro-, trans- with flow chemistry and automated platforms is another underexplored frontier. Flow chemistry offers numerous advantages for chemical synthesis, including enhanced reaction control, improved safety, and scalability. acs.orgvapourtec.commit.edu The application of flow processes to ketone reductions and other transformations involving cyclic ketones has been demonstrated, suggesting the potential for applying these techniques to the synthesis or modification of octahydroindenones. mdpi.com An automated flow system could, in principle, be developed for a multi-step synthesis of the target compound, potentially starting from simple precursors. However, without established and optimized reaction conditions for the key synthetic steps, the development of such a system remains a prospective endeavor.

Exploration of New Reactivity Modes and Synthetic Transformations

The exploration of new reactivity modes and synthetic transformations of 5H-Inden-5-one, octahydro-, trans- is contingent on its availability and initial characterization. The reactivity of the ketone functional group is well-understood, but how the rigid trans-fused bicyclic framework influences its reactivity is a key question. Future studies could investigate a range of transformations, such as stereoselective reductions, alpha-functionalization, and ring-expansion or -contraction reactions. The insights gained from such studies would not only expand the chemical utility of this specific compound but also contribute to a broader understanding of the structure-reactivity relationships in related polycyclic systems. The synthesis of derivatives could also be of interest, for example, in the fragrance industry, where related octahydro-4,7-methano-inden-5-one derivatives are utilized. google.com

Q & A

Q. Table 1: Comparison of Synthetic Methods

CatalystTemperature (°C)H₂ Pressure (atm)Yield (%)Reference
Pd/C803085
Pt/C1005078

Basic: How can spectroscopic techniques validate the structural integrity of trans-5H-Inden-5-one, octahydro-?

Methodological Answer:
A multi-spectral approach is critical:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 1.2–2.1 ppm confirm saturated bicyclic protons, while δ 2.3–2.8 ppm indicate ketone-adjacent hydrogens .
    • ¹³C NMR: A carbonyl signal near δ 210 ppm confirms the ketone group .
  • Mass Spectrometry (MS): Molecular ion peak at m/z 138 (C₉H₁₄O) aligns with the compound’s molecular weight .
  • IR Spectroscopy: A strong absorption band at ~1700 cm⁻¹ verifies the ketone functional group .

Advanced: How do reaction conditions influence stereochemical outcomes (e.g., trans vs. cis isomer formation)?

Methodological Answer:
Stereoselectivity is governed by:

  • Catalyst Geometry: Pd/C favors trans-isomer formation due to steric hindrance during hydrogen adsorption .
  • Hydrogen Pressure: Higher pressures (e.g., 50 atm) promote complete saturation but may reduce stereochemical control .
  • Temperature: Lower temperatures (50–70°C) enhance kinetic control, favoring the trans configuration .
    Validation: Use chiral chromatography or NOESY NMR to distinguish isomers .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. null effects)?

Methodological Answer:
Discrepancies may arise from:

  • Purity Issues: Validate compound purity (>95%) via HPLC before biological assays .
  • Assay Variability: Standardize protocols (e.g., ELISA for cytokine quantification in RAW264.7 macrophages) .
  • Model Systems: Compare in vitro (e.g., LPS-induced inflammation) and in vivo (e.g., murine edema models) results to assess translational relevance .

Advanced: What computational methods predict the thermodynamic stability of trans-5H-Inden-5-one, octahydro-?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Gibbs free energy differences between trans and cis isomers. The trans form is typically more stable by ~3–5 kcal/mol due to reduced ring strain .
  • Molecular Dynamics (MD): Simulate conformational flexibility under varying solvent conditions (e.g., polar vs. nonpolar) to assess stability .

Basic: What are the key challenges in scaling up synthesis while maintaining stereochemical purity?

Methodological Answer:

  • Catalyst Deactivation: Use continuous flow systems to mitigate Pd/C poisoning by by-products .
  • Solvent Selection: Nonpolar solvents (e.g., hexane) improve hydrogen solubility and reduce side reactions .
  • Process Monitoring: Real-time FTIR or Raman spectroscopy ensures reaction progress aligns with lab-scale results .

Advanced: How does the compound’s stereochemistry affect its interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Compare trans and cis isomers’ binding affinities to enzymes like cyclooxygenase-2 (COX-2). The trans isomer may exhibit stronger hydrophobic interactions with active-site residues .
  • Pharmacokinetics: Assess stereospecific metabolism using liver microsome assays to identify dominant isoforms .

Basic: What analytical techniques quantify trans-5H-Inden-5-one, octahydro- in complex mixtures?

Methodological Answer:

  • GC-MS: Use a nonpolar capillary column (e.g., DB-5) with electron ionization for high sensitivity .
  • HPLC-PDA: A C18 column with UV detection at 254 nm resolves the compound from impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.